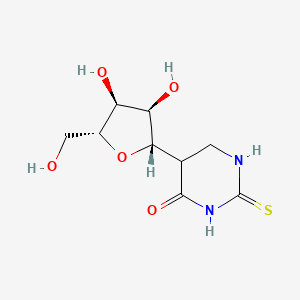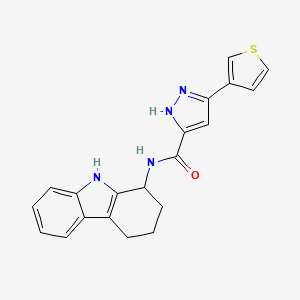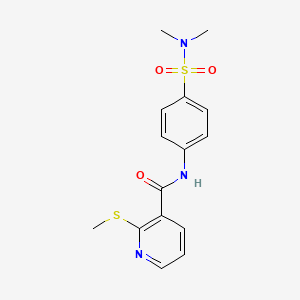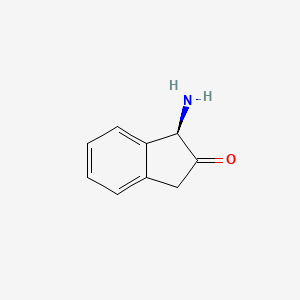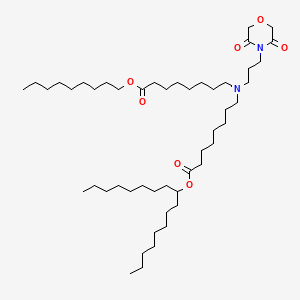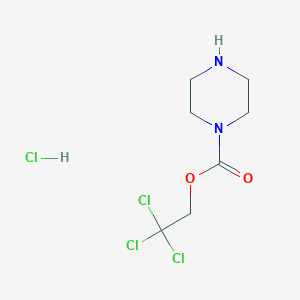
2,2,2-Trichloroethyl piperazine-1-carboxylate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,2-Trichloroethyl piperazine-1-carboxylate hydrochloride is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. This compound is characterized by the presence of a trichloroethyl group attached to the piperazine ring, which imparts unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trichloroethyl piperazine-1-carboxylate hydrochloride typically involves the reaction of piperazine with trichloroethyl chloroformate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction. The product is then purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is often obtained through multiple purification steps, including distillation and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
2,2,2-Trichloroethyl piperazine-1-carboxylate hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The trichloroethyl group can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The compound can be hydrolyzed to form piperazine and trichloroacetic acid.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium carbonate in an organic solvent.
Hydrolysis: Acidic or basic aqueous solutions.
Oxidation/Reduction: Various oxidizing or reducing agents depending on the desired transformation.
Major Products Formed
Substitution: Various substituted piperazine derivatives.
Hydrolysis: Piperazine and trichloroacetic acid.
Oxidation/Reduction: Depending on the specific reaction, various oxidized or reduced forms of the compound.
Applications De Recherche Scientifique
2,2,2-Trichloroethyl piperazine-1-carboxylate hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor modulation.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Used in the production of various chemical intermediates and as a reagent in organic synthesis.
Mécanisme D'action
The mechanism of action of 2,2,2-Trichloroethyl piperazine-1-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound is known to act as a GABA receptor agonist, binding directly to muscle membrane GABA receptors. This interaction leads to hyperpolarization of nerve endings, resulting in flaccid paralysis of certain organisms .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(2,2,2-Trichloroethoxycarbonyl)-1H-imidazole
- tert-Butyl 4-(2-Chloroethyl)piperazine-1-carboxylate
- Various substituted piperazine derivatives .
Uniqueness
2,2,2-Trichloroethyl piperazine-1-carboxylate hydrochloride is unique due to its specific trichloroethyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications in research and industry .
Propriétés
Formule moléculaire |
C7H12Cl4N2O2 |
|---|---|
Poids moléculaire |
298.0 g/mol |
Nom IUPAC |
2,2,2-trichloroethyl piperazine-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C7H11Cl3N2O2.ClH/c8-7(9,10)5-14-6(13)12-3-1-11-2-4-12;/h11H,1-5H2;1H |
Clé InChI |
FZJCCFSAVPMFQD-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1)C(=O)OCC(Cl)(Cl)Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


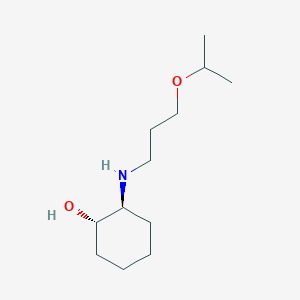
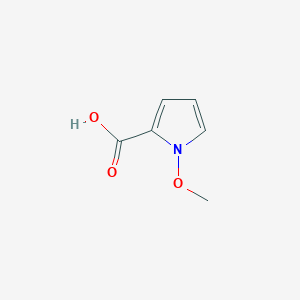
![1-[(6-Methoxy-2-naphthyl)sulfonyl]-3,5-dimethylpiperidine](/img/structure/B15281591.png)
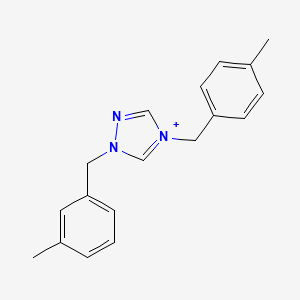
![2-{[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}-N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]acetamide](/img/structure/B15281613.png)
